2-(Methylamino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Methylamino)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- Thiazolecarboxylic acid derivatives, including those related to 2-(methylamino)-1,3-thiazole-4-carboxylic acid, have been synthesized through acylation and methylation processes. These derivatives have potential applications in creating new chemical entities with diverse biological activities (Dovlatyan et al., 2004).
- The synthesis of novel functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines involving thiazole carboxylic acid derivatives highlights the versatility of these compounds in constructing complex heterocyclic structures with potential pharmacological properties (Peterlin-Mašič et al., 2000).
Biological Activities
- A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities, including fungicidal and antiviral properties. Some derivatives showed promising activity against various fungi and the Tobacco Mosaic Virus (TMV), suggesting potential agricultural applications (Fengyun et al., 2015).
- Hybrid molecules containing thiazole carboxylic acid moieties have been synthesized and investigated for their antimicrobial, antilipase, and antiurease activities. This research demonstrates the potential of thiazole carboxylic acid derivatives in developing new therapeutic agents (Başoğlu et al., 2013).
Chemical Transformations
- The compound has been involved in reactions leading to the formation of thiazoline and thiazole derivatives, contributing to a deeper understanding of thiazole chemistry and providing new pathways for synthesizing thiazole-based compounds (Yamamoto et al., 1984).
- Cross-Claisen condensation methods involving N-Fmoc-amino acids have been developed to synthesize constrained heterocyclic γ-amino acids around a thiazole ring, showcasing the application of thiazole derivatives in mimicking protein secondary structures (Mathieu et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as β-n-methylamino-l-alanine (bmaa), have been found to interact with the transient receptor potential melastatin subfamily member 2 (trpm2), a thermo and reactive oxygen species (ros) sensitive ca2+ -permeable cation channel . This interaction plays a vital role in cell survival and adaptability during and after oxidative stress .
Mode of Action
For instance, BMAA is known to conserve cell viability in various cancers, and several underlying mechanisms of action have been proposed .
Biochemical Pathways
Related compounds like bmaa have been shown to affect pathways related to cell survival and proliferation .
Result of Action
Compounds with similar structures, such as bmaa, have been associated with neurotoxic effects and have been implicated in various neurodegenerative disorders .
Properties
IUPAC Name |
2-(methylamino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-6-5-7-3(2-10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIZZJACYYYSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661653 | |
Record name | 2-(Methylamino)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199216-02-8 | |
Record name | 2-(Methylamino)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.